Sulfate de 5-amino-2-méthylphénol

Vue d'ensemble

Description

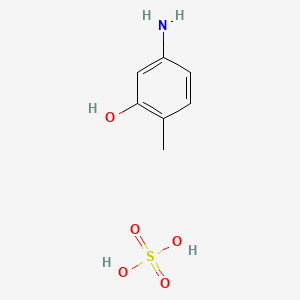

5-Amino-2-methylphenol sulfate, with the chemical formula C7H11NO5S, is a sulfate salt of 5-Amino-2-methylphenol. This compound is known for its various applications, particularly in the production of hair dyes and colorants . It is a crystalline substance that is soluble in water and has a molecular weight of 221.23 g/mol .

Applications De Recherche Scientifique

5-Amino-2-methylphenol sulfate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is explored for its potential use in pharmaceutical formulations.

Mécanisme D'action

Target of Action

5-Amino-2-methylphenol sulfate is a chemical compound that has been utilized as a reagent for the oxidation of alcohols, amines, and thiols to their corresponding aldehydes, amides, and thioalcohols . .

Mode of Action

The compound is an aminophenol that is oxidized by the action of oxygen to form a sulfonic acid . This suggests that it may interact with its targets through oxidation reactions, leading to changes in the chemical structure of the target molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylphenol sulfate can be accomplished through a two-step process:

Reaction of methyl phenol with benzene sulfuric acid: This reaction generates methyl phenol benzene sulfate.

Reaction of methyl phenol benzene sulfate with ammonia: This step produces 5-Amino-2-methylphenol sulfate.

Industrial Production Methods: In industrial settings, the production of 5-Amino-2-methylphenol sulfate involves the use of large-scale reactors where the above reactions are carried out under controlled conditions. The reaction mixture is typically heated to facilitate the formation of the desired product, which is then purified through crystallization and filtration processes .

Types of Reactions:

Oxidation: 5-Amino-2-methylphenol sulfate can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: This compound can be reduced to form various amine derivatives.

Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenol derivatives.

Comparaison Avec Des Composés Similaires

- 3-Hydroxy-4-methylaniline

- 4-Amino-2-hydroxytoluene

- 5-Amino-o-cresol

Comparison: 5-Amino-2-methylphenol sulfate is unique due to its sulfate group, which enhances its solubility in water compared to its analogs. This property makes it particularly useful in applications where aqueous solubility is essential, such as in hair dye formulations .

Activité Biologique

5-Amino-2-methylphenol sulfate (CAS Number: 183293-62-1) is a compound with a variety of biological activities and applications in both research and industry. This article will explore its biological mechanisms, potential therapeutic uses, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Amino-2-methylphenol sulfate is a sulfate salt derived from 5-amino-2-methylphenol. Its chemical formula is CHNOS, and it possesses unique properties due to the presence of the sulfate group, which enhances its solubility in aqueous solutions compared to its analogs.

The biological activity of 5-amino-2-methylphenol sulfate is primarily attributed to its interaction with specific molecular targets within cells. The compound acts as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate cellular signaling pathways and gene expression.

Key Mechanisms Include:

- Oxidation Reactions : The compound can be oxidized by oxygen to form sulfonic acids, which may play a role in biological processes.

- Enzyme Interaction : It acts as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways.

Biological Activities

Research has identified several biological activities associated with 5-amino-2-methylphenol sulfate:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Potential Therapeutic Applications : Ongoing investigations are exploring its use in pharmaceutical formulations for various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibited activity against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals in vitro | |

| Enzyme Substrate | Involved in reactions catalyzed by peroxidases |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial effects of 5-amino-2-methylphenol sulfate, the compound was tested against several bacterial strains. Results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL, suggesting its potential as a natural preservative or therapeutic agent in treating infections.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 200 |

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity of 5-amino-2-methylphenol sulfate. Acute toxicity studies indicate that the compound has a high safety margin, with no observed adverse effects at doses up to 2000 mg/kg body weight in animal models. Long-term exposure studies are still needed to fully understand its chronic effects.

Propriétés

IUPAC Name |

5-amino-2-methylphenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.H2O4S/c1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2-4,9H,8H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUDTDWQXPSATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657712 | |

| Record name | Sulfuric acid--5-amino-2-methylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10422-66-9, 183293-62-1 | |

| Record name | Phenol, 5-amino-2-methyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10422-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--5-amino-2-methylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.